molecular formula C14H18OSi B14611143 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one CAS No. 59376-62-4

1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one

Cat. No.: B14611143
CAS No.: 59376-62-4
M. Wt: 230.38 g/mol
InChI Key: JUSSMLQXXUXNDC-UHFFFAOYSA-N
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Description

1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one is a chemical compound that belongs to the class of penta-1,4-diene-3-ones. This compound features a phenyl group and a trimethylsilyl group attached to a conjugated diene system. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one typically involves the use of mixed aldol condensation reactions. This process generally requires a strong base to facilitate the reaction between benzalacetone and substituted benzaldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and trimethylsilyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-5-(trimethylsilyl)penta-1,4-dien-3-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for synthetic chemistry and various research applications.

Properties

CAS No.

59376-62-4

Molecular Formula

C14H18OSi

Molecular Weight

230.38 g/mol

IUPAC Name

1-phenyl-5-trimethylsilylpenta-1,4-dien-3-one

InChI

InChI=1S/C14H18OSi/c1-16(2,3)12-11-14(15)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

JUSSMLQXXUXNDC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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